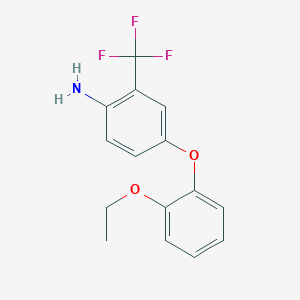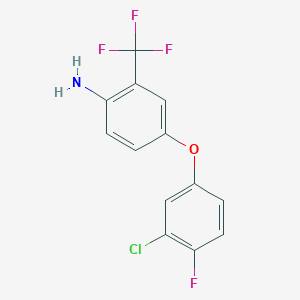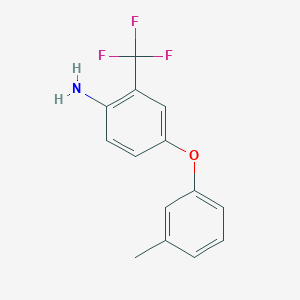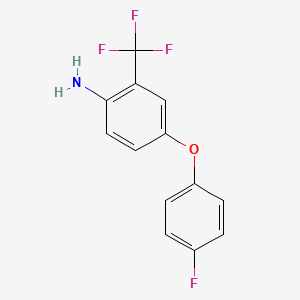
5,7-Dimethylisatin
概要
説明
5,7-Dimethylisatin is a chemical compound with the molecular formula C10H9NO2 . It is used to produce cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester by Knoevenagel condensation with cyanoacetic acid ethyl ester . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
This compound can be synthesized using sulfuric acid at 80°C for approximately 40 minutes . The reaction involves cooling with ice and the yield is about 60% .
Molecular Structure Analysis
The molecular weight of this compound is 175.18 g/mol . The IUPAC name for this compound is 5,7-dimethyl-1H-indole-2,3-dione .
Chemical Reactions Analysis
This compound is used to produce cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester by Knoevenagel condensation with cyanoacetic acid ethyl ester .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³ . Its molar refractivity is 47.1±0.3 cm³ . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .
科学的研究の応用
Antitumor Agents
A study by Kostrhunova et al. (2019) highlighted the potent cytotoxic effects of a platinum agent [Pt(1 S,2 S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)]2+ (56MeSS, 5), which shows promise as an antitumor metallodrug. This compound differs in its mechanism of action from conventional platinum-based drugs, such as cisplatin or oxaliplatin. It exhibits multimodal actions, including DNA damage, mitochondrial membrane potential reduction, and epigenetic processes, suggesting a potential application in cancer therapy, particularly in triple-negative breast cancer cells (Kostrhunova et al., 2019).
Anti-inflammatory Effects
Research conducted by Taechowisan et al. (2006) investigated the anti-inflammatory effects of 5,7-dimethyloxy-4-p.-methoxylphenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin. These compounds, produced by Streptomyces aureofaciens, showed significant inhibitory effects on the formation of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha in murine macrophage cells. The findings support the potential application of these compounds as anti-inflammatory agents (Taechowisan et al., 2006).
Neuroprotective Effects
Linker et al. (2011) discussed the neuroprotective effects of dimethyl fumarate, a compound used in multiple sclerosis treatment. Their study showed that dimethyl fumarate activates the Nrf2 antioxidant pathway, enhancing cellular resistance to oxidative stress and inflammation. This suggests its application in neuroprotective strategies for conditions such as multiple sclerosis (Linker et al., 2011).
Cancer Cell Differentiation
Alesiani et al. (2008) investigated the effect of 5,7-dimethoxycoumarin on melanoma cell lines, finding it reduced cell proliferation and induced differentiation. This differentiation was evidenced by morphological changes, melanin synthesis, and decreased activation of certain proteins involved in cancer growth. These findings suggest a potential application in melanoma therapy (Alesiani et al., 2008).
Proteomics and Biomolecular Studies
Boersema et al. (2009) discussed the use of dimethyl labeling in proteomics for protein quantification. This technique, which involves stable isotope labeling at the peptide level, is useful for high-throughput experiments and can be applied to a range of samples. This indicates its utility in detailed biomolecular and proteomic analyses (Boersema et al., 2009).
Depression and Stress Management
Yang and Wang (2016)
studied the effects of 5,7-dimethoxycoumarin in preventing depression induced by chronic mild stress in rats. The compound showed promise in increasing the expression of heat shock protein-70 and inhibiting monoamine oxidase-A levels, which are associated with stress and depression. This suggests a potential role for 5,7-dimethoxycoumarin in managing depression and stress-related disorders (Yang & Wang, 2016).
Safety and Hazards
5,7-Dimethylisatin should not be used for food, drug, pesticide, or biocidal product use . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
作用機序
Target of Action
It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Mode of Action
5,7-Dimethylisatin is used to produce cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester by Knoevenagel condensation with cyanoacetic acid ethyl ester . This suggests that it interacts with its targets through a condensation reaction, leading to the formation of a new compound.
Biochemical Pathways
It is known to participate in the knoevenagel condensation reaction, which is a fundamental reaction in organic chemistry . The downstream effects of this reaction would depend on the specific context in which the compound is used.
Pharmacokinetics
It is noted that this compound is insoluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. As an intermediate in organic synthesis, its primary effect would be the formation of new compounds through the Knoevenagel condensation reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility could be affected by the pH and temperature of the environment . Additionally, it is incompatible with strong oxidizing agents, suggesting that it could be unstable in oxidative environments .
生化学分析
Biochemical Properties
5,7-Dimethylisatin plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain enzymes involved in cellular growth, particularly in leukemia cells . This inhibition is crucial as it can lead to the suppression of cancer cell proliferation. Additionally, this compound is involved in the production of cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester through Knoevenagel condensation with cyanoacetic acid ethyl ester .
Cellular Effects
This compound exhibits cytotoxic effects on various cell types, including leukemia cells . It inhibits cellular growth and induces apoptosis, thereby affecting cell viability. The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound inhibits enzymes that are crucial for cell proliferation, thereby inducing apoptosis in cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that this compound can induce sustained cytotoxic effects, leading to prolonged inhibition of cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis of complex organic compounds, such as cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester . The compound’s involvement in these pathways can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical effects . The transport and distribution mechanisms are crucial for determining the compound’s efficacy and toxicity in different biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further modulating its biochemical effects .
特性
IUPAC Name |
5,7-dimethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZSCCJTJGWTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192716 | |
| Record name | 1H-Indole-2,3-dione, 5,7-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39603-24-2 | |
| Record name | 5,7-Dimethylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39603-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-2,3-dione, 5,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039603242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-2,3-dione, 5,7-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions 5,7-Dimethylisatin as a crucial component in synthesizing a novel spiro[indole-3,9′-xanthene] derivative. Can you elaborate on the significance of this synthesis and the potential applications of these types of compounds?
A1: The synthesis of 4a’-hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a’,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione, a spiro[indole-3,9′-xanthene] derivative, using this compound and Dimedone through a tandem Knoevenagel–Michael reaction holds significant interest for several reasons []:
Q2: The study mentions using various spectroscopic techniques to confirm the structure of the newly synthesized compound. Could you expand on the importance of these techniques in this specific research context?
A2: The use of 1H NMR, 13C NMR, IR spectroscopy, mass spectrometry, and elemental analysis was crucial for confirming the structure of the newly synthesized 4a’-hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a’,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione []. Here's why:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1329148.png)


![Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1329160.png)

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)


![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)
